molecular formula C10H13NS B13990343 N-ethyl-2-phenyl-ethanethioamide CAS No. 5449-14-9

N-ethyl-2-phenyl-ethanethioamide

Cat. No.: B13990343
CAS No.: 5449-14-9
M. Wt: 179.28 g/mol
InChI Key: ZJHJOVJUUIVJMU-UHFFFAOYSA-N
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Description

N-ethyl-2-phenyl-ethanethioamide is a chemical compound featuring a thioamide functional group, which serves as a core isostere of the common amide bond. This thiocarbonyl group (C=S) imbues the molecule with distinct electronic properties and hydrogen-bonding capabilities compared to its oxo-analogue, making it a valuable scaffold in chemical biology and drug discovery research. Thioamides are strategically used in the development of peptidomimetics, where they can enhance metabolic stability and alter the conformational properties of bioactive peptides . The exploration of thioamide-containing compounds is a active area of research in medicinal chemistry. Structure-activity relationship (SAR) studies on various heterocyclic systems, including those with thioamide moieties, are crucial for optimizing potency against biological targets and for mitigating off-target effects, such as inhibition of the hERG ion channel . Furthermore, specific thioamide derivatives have demonstrated significant biological activity; for instance, the degradation product of glucolimnanthin, 2-(3-methoxyphenyl)ethanethioamide, has shown toxicity against soil-borne pathogens like the root-knot nematode Meloidogyne hapla and the oomycete Pythium irregulare . Research into novel thioamide-containing structures, such as 1H-benzo[f]chromene-2-carbothioamide derivatives, has also revealed promising anti-proliferative activity against several human cancer cell lines, underscoring the potential of the thioamide functional group in the design of new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5449-14-9

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-ethyl-2-phenylethanethioamide

InChI

InChI=1S/C10H13NS/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

ZJHJOVJUUIVJMU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Three-Component Condensation of Alkynyl Bromides, Amines, and Sodium Sulfide Nonahydrate

A novel and efficient method for synthesizing thioamides, including this compound, involves a three-component condensation reaction of alkynyl bromides, amines (such as diethylamine), and sodium sulfide nonahydrate (Na2S·9H2O) in N,N-dimethylformamide (DMF) solvent at elevated temperatures (80–110 °C).

General Procedure:

  • Mix alkynyl bromide (1.0 mmol), amine (1.5 mmol), and Na2S·9H2O (1.5 mmol) in DMF (2.5 mL).
  • Stir the sealed reaction mixture at 80–110 °C for 8 hours.
  • Workup involves washing with brine, extraction with ethyl acetate, drying over MgSO4, concentration, and purification by flash silica gel chromatography.

Key Findings:

  • The yield of N,N-diethyl-2-phenylethanethioamide (a close analog) reaches up to 91% under optimized conditions.
  • The reaction proceeds via initial coupling of alkynyl bromide with the amine to form an ynamine intermediate, followed by nucleophilic addition of sulfide and protonation to yield the thioamide.

Table 1: Optimization of Reaction Conditions for Thioamide Formation

Entry Solvent Temperature (°C) Yield (%)
1 Water 100 n.p.*
2 1,4-Dioxane 80 72
3 DMF 110 91

*Note: n.p. = no product detected

This method is notable for its mild conditions, relatively short reaction time, and high yields.

Nitrilium Ion Intermediate Route Using Alkyl Bromides, Nitriles, and Hydrogen Sulfide

Another approach involves the generation of nitrilium ion intermediates from alkyl bromides and nitriles in the presence of nitrosonium tetrafluoroborate (NO2BF4), followed by trapping with hydrogen sulfide gas to form thioamides.

General Procedure:

  • In an inert atmosphere, mix NO2BF4 and acetonitrile in acetonitrile solvent.
  • Add alkyl bromide (e.g., benzyl bromide) and stir at room temperature for 30 minutes.
  • Introduce hydrogen sulfide gas for 1 minute, then stir for an additional 20 minutes.
  • Filter, concentrate, and purify by flash chromatography.

Key Results:

  • Yields of N-benzylethanethioamide reach up to 88% under optimized temperature conditions.
  • This method requires careful handling of toxic hydrogen sulfide gas and inert atmosphere conditions but provides efficient access to thioamides.

Metal-Free Synthesis via Enaminones and Elemental Sulfur

A metal-free method involves the reaction of enaminones with elemental sulfur in the presence of 4-dimethylaminopyridine (DMAP) and base in DMF at 90 °C under air atmosphere to yield α-keto thioamides.

General Procedure:

  • Combine enaminone (0.2 mmol), sulfur powder (0.8 mmol), DMAP (0.2 mmol), and DMF (2 mL).
  • Stir at 90 °C for 24 hours.
  • After cooling, add water, extract with ethyl acetate, dry, and purify by flash chromatography.

Mechanism Highlights:

  • DMAP activates sulfur to form a pyridine N–S species that transfers sulfur to the enaminone.
  • The process involves thiirane and oxathietane intermediates leading to thioamide formation.
  • Formaldehyde is released as a byproduct during the reaction.

While this method is more specialized for α-keto thioamides, it demonstrates the utility of sulfur transfer reactions in thioamide synthesis.

Alkali Metal Salt Mediated Coupling of Amines, Olefins, and Sulfur

A patented method describes the preparation of thioamide derivatives by coupling aromatic or aliphatic amines with olefins and sulfur under inert gas atmosphere, mediated by alkali metal salts such as potassium fluoride (KF), potassium acetate, tripotassium phosphate (K3PO4), carbonate, or hydroxide in organic solvents.

Key Features:

  • The reaction can yield different thioamide derivatives depending on the base used.
  • The process involves formation of amine-substituted trithiolane intermediates or oxidation of methylene groups adjacent to nitrogen to form C=S bonds.
  • Post-reaction workup affords the thioamide derivatives with high selectivity.

This method is versatile for various amines and olefins and allows for structural diversity in thioamide products.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Three-component condensation Alkynyl bromide, amine, Na2S·9H2O DMF, 80–110 °C, 8 h Up to 91 Mild, efficient, high yield Requires alkynyl bromides
Nitrilium ion intermediate Alkyl bromide, nitrile, NO2BF4, H2S Room temp, inert atmosphere Up to 88 High yield, direct thioamide Uses toxic H2S, inert conditions
Metal-free enaminone sulfuration Enaminone, sulfur, DMAP, base DMF, 90 °C, 24 h Variable Metal-free, broad substrate scope Longer reaction time
Alkali metal salt mediated coupling Amine, olefin, sulfur, KF/K3PO4 Organic solvent, inert gas Not specified Versatile, multiple derivatives Requires inert atmosphere

Mechanistic Insights

The three-component condensation method proceeds through:

  • Formation of an ynamine intermediate by coupling alkynyl bromide with the amine.
  • Nucleophilic attack by sulfide ion to form thioamide intermediates.
  • Protonation to yield the final thioamide product.

The nitrilium ion pathway involves:

  • Generation of a nitrilium intermediate from alkyl bromide and nitrile.
  • Nucleophilic trapping by hydrogen sulfide to give the thioamide.

The metal-free sulfuration involves:

  • Activation of sulfur by DMAP.
  • Transfer of sulfur to enaminone and subsequent ring intermediates.
  • Release of formaldehyde as a byproduct.

The alkali metal salt method relies on:

  • Generation of sulfur radicals or anions facilitated by alkali salts.
  • Coupling with amines and olefins to form thioamide derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-2-phenyl-ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Products with substituted nucleophiles

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: N-ethyl-2-phenyl-ethanethioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-phenyl-ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-2-Phenylsulfanyl-Thioacetamide (CAS 76454-68-7)

  • N-Substituent : Dimethyl group.
  • C-Substituent : Phenylsulfanyl (C6H5S-).
  • The phenylsulfanyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the phenyl group in N-ethyl-2-phenyl-ethanethioamide .

N-(2-Fluorophenyl) Ethanethioamide

  • N-Substituent : 2-Fluorophenyl.
  • Key Differences :
    • The electron-withdrawing fluorine atom alters the electronic environment of the thioamide, increasing the acidity of the thioamide proton. This contrasts with the electron-donating ethyl group in the target compound, which may stabilize the thioamide via inductive effects .

Analogues with Varied C-Substituents

2-Oxo-N-Phenyl-2-(4-Trifluoromethylphenyl)Ethanethioamide

  • C-Substituents : Oxo (C=O) and 4-trifluoromethylphenyl (CF3-C6H4-).
  • Key Differences :
    • The oxo group introduces hydrogen-bonding capacity, absent in the target compound.
    • The trifluoromethyl group is strongly electron-withdrawing, polarizing the thioamide moiety and increasing reactivity in nucleophilic reactions compared to the phenyl group in this compound.
    • Physical State: Yellow oil that solidifies in air, suggesting lower crystallinity than the target compound (inferred to be solid at room temperature) .

Physicochemical and Reactivity Profiles

Property This compound (Inferred) 2-Oxo-N-Phenyl-2-(4-CF3Ph)Ethanethioamide N,N-Dimethyl-2-Phenylsulfanyl-Thioacetamide
Molecular Weight ~207 g/mol (estimated) 310.05 g/mol Not reported
Lipophilicity Moderate (phenyl + ethyl) High (CF3 group) High (phenylsulfanyl)
Reactivity Moderate nucleophilicity High (electron-withdrawing CF3) Reduced (steric hindrance)
Solubility Low in water, moderate in organics Low (oil) Likely low (lipophilic substituents)

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing substituents (e.g., CF3, F) enhance thioamide reactivity by polarizing the C=S bond, whereas alkyl groups (ethyl, dimethyl) stabilize the moiety through inductive effects.
  • Steric Considerations : Bulky N-substituents (e.g., dimethyl) may hinder intermolecular interactions, reducing crystallization tendencies compared to smaller groups like ethyl.
  • Safety Profiles : While N,N-dimethyl-2-phenylsulfanyl-thioacetamide has documented safety data (GHS), the ethyl and phenyl groups in the target compound likely confer distinct toxicological properties due to altered metabolism and lipophilicity .

Q & A

Q. What are the established synthetic routes for N-ethyl-2-phenyl-ethanethioamide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of 2-phenylacetonitrile with ethylamine under acidic catalysis to form the thioamide intermediate.
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
  • Step 3 : Characterization using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structure and purity.
    Optimization may involve adjusting reaction temperature (e.g., 60–80°C for Step 1) and stoichiometric ratios (e.g., 1.2:1 ethylamine to nitrile). For purity >95%, recrystallization in ethanol is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.8–4.0 ppm (quartet, N-CH₂), and aromatic protons (δ 7.2–7.6 ppm) confirm the ethyl and phenyl groups.
  • FT-IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 208.1 (calculated for C₁₀H₁₃NS).
    Cross-validation with computational methods (e.g., DFT) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. For example, the C=S group exhibits high electrophilicity, making it reactive toward nucleophiles in biological systems.
  • Molecular Docking : Simulates binding affinities with target proteins (e.g., enzymes involved in inflammation). The phenyl group may engage in π-π stacking with aromatic residues, while the thioamide interacts via hydrogen bonding .

Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction : Use explicit solvent models (e.g., PCM in Gaussian) to recalculate NMR shifts.
  • Dynamic Simulations : Perform molecular dynamics (MD) to sample conformers and average calculated spectra.
  • Experimental Validation : Compare with solid-state data (e.g., X-ray crystallography) to confirm dominant conformations .

Q. What methodologies are recommended for studying the compound’s potential pharmacological activity (e.g., enzyme inhibition)?

  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination.
  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., replacing ethyl with isopropyl) to assess impact on potency.
  • Metabolic Stability : Evaluate hepatic microsomal stability via LC-MS to identify metabolic hotspots (e.g., oxidation of the ethyl group) .

Q. How can researchers optimize the compound’s stability under varying storage and experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure; store in amber vials if photodegradation is observed.
  • pH Stability : Test solubility and integrity in buffers (pH 2–12) to guide formulation for biological assays .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing biological assay data involving this compound?

  • Dose-Response Curves : Fit data to the Hill equation using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
  • Significance Testing : Use ANOVA followed by post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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